N'-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and chlorobenzyl groups attached to a benzohydrazide core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide
- N-(4-(benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamines
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of benzyloxy and chlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
765271-48-5 |
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Molecular Formula |
C28H23ClN2O3 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-24-14-10-23(11-15-24)20-34-27-9-5-4-8-26(27)28(32)31-30-18-21-12-16-25(17-13-21)33-19-22-6-2-1-3-7-22/h1-18H,19-20H2,(H,31,32)/b30-18+ |
InChI Key |
CYQADLZMMDBLRQ-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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